{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine
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Overview
Description
“{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine” is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties . Another study described the design, synthesis, and characterization of a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles .Molecular Structure Analysis
The molecular structure of “{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine” includes several functional groups. It contains a total of 51 bonds, including 31 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 2 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amide (aromatic), 1 tertiary amine (aromatic), and 1 Thiophene .Scientific Research Applications
Electrochemical Sensors and Biosensors
The compound’s electroactive nature allows its application in sensor technology. Researchers design electrochemical sensors and biosensors based on thienylcarbonylpiperazine derivatives. These sensors detect specific analytes (such as glucose, neurotransmitters, or environmental pollutants) with high sensitivity and selectivity.
For more information, you can refer to the product details on Ambeed or BLD Pharm .
Mechanism of Action
Target of Action
The primary target of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound may also interact with dopamine D2 receptors and serotonin 5-HT2A receptors .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit potent inhibitory activity against AChE . The compound’s interaction with AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition . It also exhibits antagonistic activity against D2 and 5-HT2A receptors .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a crucial role in learning and memory . The antagonism of D2 and 5-HT2A receptors can modulate dopamine and serotonin neurotransmission, respectively .
Result of Action
The inhibition of AChE and the antagonism of D2 and 5-HT2A receptors can lead to various molecular and cellular effects. For instance, the increase in ACh levels can enhance cognitive functions . The modulation of dopamine and serotonin neurotransmission can also have effects on mood and cognition .
properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAUNMJQFAJHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine |
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